2-(4-ethoxyphenoxy)-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
Description
The compound 2-(4-ethoxyphenoxy)-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide (hereafter referred to as the target compound) is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for its role in kinase inhibition and anticancer activity .
- A 4-fluorophenyl substituent at the 1-position of the pyrazolo[3,4-d]pyrimidine ring, enhancing metabolic stability and binding affinity through hydrophobic interactions .
- A 3-methyl-1H-pyrazol-5-yl group linked to the core, which may improve solubility and reduce steric hindrance .
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN7O3/c1-3-35-19-8-10-20(11-9-19)36-14-23(34)30-22-12-16(2)31-33(22)25-21-13-29-32(24(21)27-15-28-25)18-6-4-17(26)5-7-18/h4-13,15H,3,14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIBFKBRYAJJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenoxy)-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, including a pyrazolo[3,4-d]pyrimidine moiety and an ethoxyphenoxy group. Its molecular formula is , with a molecular weight of approximately 445.49 g/mol. The presence of the fluorophenyl group is significant for its biological activity, particularly in targeting specific receptors or enzymes.
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors involved in disease processes. The pyrazolo[3,4-d]pyrimidine core is known for its ability to inhibit kinases, which play a pivotal role in cell signaling pathways related to cancer and inflammation.
Enzyme Inhibition
The compound has been shown to inhibit specific kinases associated with tumor growth and proliferation. For instance, studies on related pyrazolo compounds demonstrate their effectiveness against certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold. For example:
- Case Study 1 : A derivative with a similar structure demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. This was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound's ethoxyphenoxy group may enhance its antimicrobial properties. Research on related derivatives has shown promising results against various bacterial strains:
- Case Study 2 : A derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.25 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial activity.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The target compound shares its pyrazolo[3,4-d]pyrimidine core with several analogs but differs in substituents (Table 1).
Table 1: Structural Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations :
Pharmacological Implications
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidine derivatives (e.g., and ) are known kinase inhibitors. The target compound’s 4-fluorophenyl group may enhance selectivity for tyrosine kinases like EGFR or VEGFR .
- Fluorine Effects : The 4-fluorophenyl group increases electronegativity and resistance to cytochrome P450 enzymes, improving bioavailability over chlorinated analogs (e.g., ) .
Crystallographic and Analytical Data
- Mass Spectrometry : reports a mass of 571.1988 (M⁺+1) for a related chromen-4-one derivative, suggesting similar analytical methods (e.g., LC/MS) could characterize the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
